Cefteram pivoxil
Vue d'ensemble
Description
- Son nom chimique est ceftezole pivoxil , et sa formule moléculaire est C22H37N9O7S2 avec un poids moléculaire de 593,63 g/mol .
Tomiron : est un antibiotique céphalosporine utilisé pour traiter diverses infections bactériennes.
Applications De Recherche Scientifique
- In medicine , Tomiron is used to treat respiratory tract infections, urinary tract infections, and more.
- In industry , it plays a role in pharmaceutical manufacturing.
Mécanisme D'action
Target of Action
Cefteram Pivoxil, a semisynthetic cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a critical role in the construction of the cell wall by cross-linking peptidoglycan strands, which gives the cell wall its strength and rigidity .
Mode of Action
This compound exerts its bactericidal activity by strongly binding to PBPs, particularly PBP 3, 1A, and 1Bs . By binding to these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and ultimately, the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . This pathway is responsible for the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, this compound prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
This compound is formulated for oral administration as a prodrug ester . After administration, it is metabolized into its active form, Cefteram. The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and therapeutic efficacy . .
Result of Action
The result of this compound’s action is the effective killing of a variety of Gram-positive and Gram-negative bacteria . This makes this compound a versatile antibiotic choice for many infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dosage of this compound can affect its efficacy. A study showed that this compound administered at 18 mg/kg/day showed better efficacy and rapid onset of action . .
Analyse Biochimique
Biochemical Properties
Cefteram Pivoxil is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . This compound has also induced IgE antibody immune responses during in vivo immunology studies . It interferes with penicillin-binding protein (PBP) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .
Cellular Effects
This compound inhibits the formation of peptidoglycan cross-links within bacterial cell walls by targeting penicillin-binding proteins or PBPs . Consequently, the bacterial cell wall becomes weak and cytolysis occurs . It has a potent antimicrobial effect against Streptococcus pneumoniae in a time-dependent manner at concentrations above the MIC .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis . It exerts its bactericidal activity by strongly binding to penicillin-binding protein (PBP) 3, 1A, and 1Bs . This binding interferes with the final phase of peptidoglycan synthesis, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics and bioequivalence of this compound powder suspension and tablet formulations were compared in healthy Chinese adult male volunteers . The study found no adverse events reported during the study .
Dosage Effects in Animal Models
In a study, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound were investigated in eighteen healthy dogs at three different dose levels . The study concluded that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .
Metabolic Pathways
The metabolic pathways of this compound involve the cleavage of the ester bond after oral administration, releasing the active cefteram . This process is likely facilitated by esterases in the intestinal mucosa and/or liver .
Transport and Distribution
This compound is absorbed into the systemic circulation after oral administration . The absorption rate of this compound is enhanced by the presence of food, and it is recommended to administer the drug within 1 hour of a meal .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .
Méthodes De Préparation
- Tomiron peut être synthétisé selon diverses voies, mais une méthode courante implique la réaction de cefteram avec du pivoxil.
- Les méthodes de production industrielle impliquent généralement la fermentation à grande échelle ou la synthèse chimique.
Analyse Des Réactions Chimiques
- Tomiron subit des réactions typiques des céphalosporines, notamment l'oxydation , la réduction et la substitution .
- Les réactifs courants comprennent les enzymes , les catalyseurs métalliques et les conditions acido-basiques .
- Les produits principaux comprennent divers dérivés de cefteram.
Applications de la recherche scientifique
- En médecine , Tomiron est utilisé pour traiter les infections des voies respiratoires, les infections urinaires et plus encore.
- Dans l'industrie , il joue un rôle dans la fabrication pharmaceutique.
Mécanisme d'action
- Tomiron inhibe la synthèse de la paroi cellulaire bactérienne en se liant aux protéines de liaison à la pénicilline (PBP).
- Il présente une forte activité antibactérienne contre les bactéries à Gram positif et à Gram négatif, notamment les Streptococcus, Escherichia coli et Klebsiella .
Comparaison Avec Des Composés Similaires
- L'unicité de Tomiron réside dans son spectre d'activité spécifique et sa stabilité contre les souches productrices de β-lactamase.
- Des composés similaires comprennent d'autres céphalosporines comme le ceftezole, le cefteram et la cefixime.
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-JLGRZTKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316612 | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82547-81-7 | |
Record name | Cefteram pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefteram pivoxil [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTERAM PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefteram, the active metabolite of cefteram pivoxil, exert its antibacterial effect?
A1: Cefteram inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking. This disruption weakens the cell wall, leading to bacterial lysis and death.
Q2: What is the structural difference between this compound and its active form, cefteram?
A2: this compound is a prodrug, meaning it is inactive until metabolized in the body. It contains a pivaloyloxymethyl group esterified to the cefteram molecule. This modification improves oral absorption. Upon absorption, esterases in the intestinal wall hydrolyze this compound, releasing the active cefteram.
Q3: Does food intake affect the bioavailability of this compound?
A3: Yes, food intake has been shown to influence the bioavailability of this compound. [] Specifically, the amount of cefteram excreted in urine was lower in a non-fasted group compared to a fasted group, suggesting increased bioavailability with food. []
Q4: Are there any analytical methods available to measure the concentration of cefteram in biological samples?
A4: Yes, several analytical methods have been developed and validated for the quantification of cefteram in biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. [, ]
Q5: What is the relationship between this compound dosage and serum concentration?
A5: Studies in children have demonstrated that peak serum concentrations of cefteram are dose-dependent after oral administration of this compound. [, ] Higher doses generally result in higher peak concentrations.
Q6: What are the main mechanisms of bacterial resistance to cefteram?
A6: Resistance to cefteram can arise from various mechanisms, including:
Q7: What is the impact of food intake on the penetration of this compound into oral tissues?
A7: Studies in rabbits have shown that food intake can influence the penetration of this compound into various oral tissues, including the tongue, gingiva, and salivary glands. [] Notably, higher peak levels of cefteram were observed in the fed group compared to the fasting group, suggesting improved drug delivery to oral tissues with food intake.
Q8: Has this compound been associated with any adverse effects?
A8: While generally well-tolerated, this compound has been associated with some adverse effects, including gastrointestinal disturbances like diarrhea and nausea. [, , ] In rare instances, it can also cause allergic reactions and other side effects.
Q9: Can this compound cause Clostridium difficile-associated colitis?
A9: Although rare, a case report documented Clostridium difficile toxin-positive colitis with ischemic changes in a patient taking this compound. [] This highlights the importance of considering Clostridium difficile infection in patients with diarrhea after antibiotic treatment.
Q10: Are there any reported cases of occupational asthma associated with this compound?
A10: Yes, there have been documented cases of occupational asthma and IgE sensitization in workers exposed to this compound during pharmaceutical manufacturing. [] This highlights the potential occupational hazard for individuals handling this compound.
Q11: What formulations of this compound are currently available?
A11: this compound is available in oral formulations, including tablets and granules. [, ] The development of new formulations, such as liposomal formulations, is underway to enhance drug delivery and therapeutic efficacy. []
Q12: What are the potential benefits of developing a liposomal formulation of this compound?
A12: A liposomal formulation of this compound could potentially improve drug delivery to specific target sites, enhance drug stability, and reduce toxicity compared to conventional formulations. [] This approach could be beneficial for treating infections in challenging anatomical locations or those caused by resistant bacteria.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.